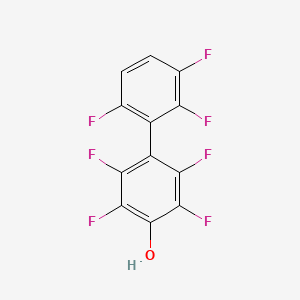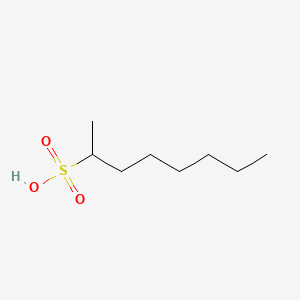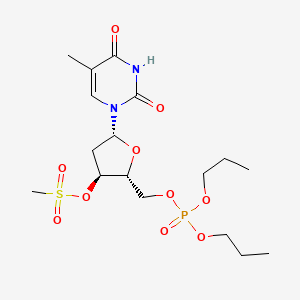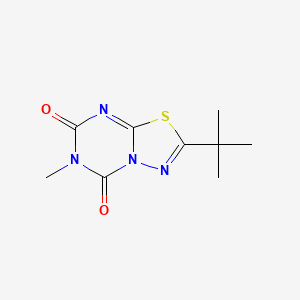
Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, featuring a bromopropyl group and a tetrahydronaphthyl moiety, suggests potential utility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- typically involves the reaction of 1-(3-bromopropyl)amine with 5,6,7,8-tetrahydro-1-naphthyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromopropyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The tetrahydronaphthyl moiety can be subjected to oxidation or reduction reactions to modify its chemical properties.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are typical oxidizing agents.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce ketones or carboxylic acids.
Applications De Recherche Scientifique
Biology and Medicine: Due to its unique structure, the compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: In material science, the compound might be used in the development of new polymers or as a precursor for functional materials with specific properties.
Mécanisme D'action
The mechanism by which Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopropyl group could facilitate covalent bonding with target proteins, while the tetrahydronaphthyl moiety might enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
- Urea, 1-(3-chloropropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-
- Urea, 1-(3-iodopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-
- Urea, 1-(3-azidopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-
Uniqueness: The presence of the bromopropyl group in Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- makes it particularly reactive in nucleophilic substitution reactions compared to its chloro, iodo, and azido analogs
Propriétés
Numéro CAS |
102434-39-9 |
|---|---|
Formule moléculaire |
C14H19BrN2O |
Poids moléculaire |
311.22 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C14H19BrN2O/c15-9-4-10-16-14(18)17-13-8-3-6-11-5-1-2-7-12(11)13/h3,6,8H,1-2,4-5,7,9-10H2,(H2,16,17,18) |
Clé InChI |
CAOLIFMNOYZOGB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC=C2NC(=O)NCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


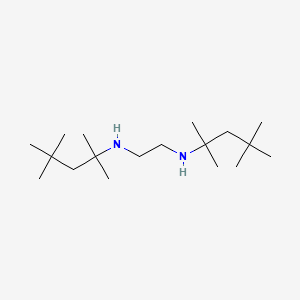
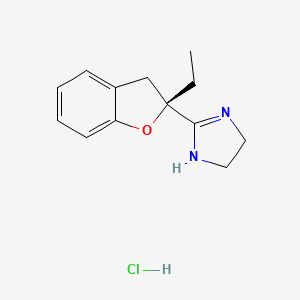
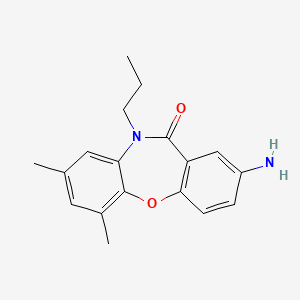

![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)
